molecular formula C23H24N6O2S B2571872 4-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide CAS No. 1014047-05-2

4-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

カタログ番号: B2571872
CAS番号: 1014047-05-2
分子量: 448.55
InChIキー: XSSDDBSKCDYYSR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a potent and selective inhibitor of the MET (Mesenchymal-Epithelial Transition factor) receptor tyrosine kinase. The dysregulation of the MET signaling pathway, through mutation or amplification, is a well-established driver of tumorigenesis, invasive growth, and metastasis in various cancers, including non-small cell lung cancer, gastric cancer, and glioblastoma [https://www.nature.com/articles/s41572-020-00261-0]. This compound functions by competitively binding to the ATP-binding pocket of the MET kinase, thereby blocking its autophosphorylation and subsequent activation of downstream effectors such as the MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and motility [https://www.cancer.gov/research/areas/treatment]. Its specific chemical scaffold, featuring a pyridazine core, is designed to confer high selectivity and potency for MET, making it a valuable pharmacological tool for dissecting MET-driven signaling networks in vitro and in vivo. Researchers utilize this inhibitor to investigate the oncogenic addiction of certain cancers to MET signaling, to explore mechanisms of resistance to other targeted therapies, and to evaluate the therapeutic potential of MET inhibition in preclinical models, thereby contributing to the foundational knowledge required for future therapeutic development [https://pubmed.ncbi.nlm.nih.gov/29083787/].

特性

IUPAC Name

4-methyl-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2S/c1-15-5-11-21(12-6-15)32(30,31)28-20-9-7-19(8-10-20)24-22-13-14-23(26-25-22)29-18(4)16(2)17(3)27-29/h5-14,28H,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSDDBSKCDYYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N6O2SC_{23}H_{24}N_{6}O_{2}S, with a molecular weight of approximately 448.5 g/mol. The structure features a sulfonamide group, which enhances solubility and may influence pharmacodynamics. The presence of multiple functional groups, including a pyrazole moiety and a pyridazine ring, suggests a diverse range of biological interactions.

PropertyValue
Common Name4-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide
CAS Number1014047-05-2
Molecular FormulaC23H24N6O2S
Molecular Weight448.5 g/mol

Anticancer Properties

Research indicates that compounds with similar structural features to 4-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide exhibit significant anticancer activities. For instance, aminopyrazole derivatives have shown promising results in inhibiting tumor cell proliferation in various cancer cell lines.

A study reported that related pyrazole compounds demonstrated IC50 values ranging from 26 µM to 49.85 µM against different cancer cell lines, indicating potential for development as anticancer agents . The ability of these compounds to induce apoptosis in cancer cells makes them attractive candidates for further investigation.

Anti-inflammatory Effects

The compound's structural components suggest it may possess anti-inflammatory properties. Pyrazole derivatives have been studied for their ability to modulate inflammatory pathways in cellular models. For example, bisindole-substituted pyrazoles have been shown to reduce microglial activation and astrocyte proliferation in vivo . This suggests that 4-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide could similarly impact inflammatory processes.

Synthesis

The synthesis of 4-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide typically involves several steps:

  • Preparation of the Pyrazole Moiety : The synthesis begins with the formation of the pyrazole ring through condensation reactions involving appropriate starting materials.
  • Formation of the Pyridazine Ring : Subsequent reactions introduce the pyridazine structure.
  • Coupling Reactions : The final steps involve coupling the pyrazole and pyridazine components with the phenyl and benzenesulfonamide groups.

These synthetic routes allow for precise control over the functional groups attached to the core structure.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Anticancer Activity : A study on aminopyrazole derivatives showed significant inhibition of HepG2 (liver cancer) and HeLa (cervical cancer) cell lines .
  • Neuroprotective Effects : Research indicated that certain pyrazole compounds could mitigate oxidative stress-induced neurotoxicity in neuronal cell lines .

These findings underscore the potential therapeutic applications of 4-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide in treating various diseases.

類似化合物との比較

Structural Motifs and Substituent Effects

The table below highlights key structural differences and similarities with analogues from the literature:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound Pyridazine-pyrazole 3,4,5-Trimethylpyrazole; 4-methylbenzenesulfonamide 478.5 (calculated) Not reported Enhanced steric bulk from trimethylpyrazole; sulfonamide for solubility
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrimidine-pyrazole Fluoro-substituted chromenone; methylbenzenesulfonamide 589.1 175–178 Chromenone moiety for π-π stacking; dual fluorines for electronegativity
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide Pyrazole 4-Chlorophenyl; 3-methylpyrazole; benzenesulfonamide 337.8 Not reported Chlorophenyl group enhances hydrophobicity; simpler pyrazole scaffold
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine Pyridazine-pyrazole Unsubstituted pyrazole; 4-methylaniline 265.3 Not reported Minimal steric hindrance; aniline instead of sulfonamide for flexibility

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 4-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide?

  • Methodological Answer : Synthesis typically involves sequential coupling reactions. Key steps include:
  • Step 1 : Formation of the pyridazine core via cyclization of hydrazine derivatives with diketones under reflux conditions (e.g., ethanol, 80°C).
  • Step 2 : Introduction of the 3,4,5-trimethylpyrazole moiety via nucleophilic substitution, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura coupling .
  • Step 3 : Sulfonamide coupling using chlorobenzene sulfonyl chloride in the presence of triethylamine to ensure pH control (7–8) .
  • Critical Conditions : Temperature (60–100°C), inert atmosphere (N₂/Ar), and HPLC monitoring (C18 column, acetonitrile/water mobile phase) to track intermediates .

Q. Which spectroscopic and computational methods are most effective for characterizing the compound’s structure and electronic properties?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆) identifies substituent positions and confirms regioselectivity in pyrazole and pyridazine rings .
  • Mass Spectrometry (MS) : High-resolution ESI-MS determines molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
  • X-ray Crystallography : Resolves bond angles and dihedral angles between the sulfonamide and pyridazine groups (e.g., C–S–N torsion angle ~75°) .
  • DFT Calculations : B3LYP/6-31G(d) basis set models HOMO-LUMO gaps and charge distribution, predicting reactivity at the sulfonamide nitrogen .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values) across studies involving this compound?

  • Methodological Answer :
  • Cross-Validation : Use standardized assays (e.g., kinase inhibition via radiometric assays vs. fluorescence-based methods) to eliminate technique-dependent variability .
  • Structural Analysis : Compare crystallographic data (e.g., sulfonamide conformation in active vs. inactive forms) to identify bioactive conformers .
  • Meta-Analysis : Apply multivariate statistics to isolate variables (e.g., cell line differences, solvent effects) contributing to discrepancies .

Q. What strategies are employed to optimize the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) while retaining target affinity?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated sulfonamide) to enhance solubility without altering the core structure .
  • QSAR Modeling : Use Hammett constants and logP values to predict substituent effects on membrane permeability and CYP450-mediated metabolism .
  • Formulation Studies : Encapsulation in PEGylated liposomes improves bioavailability in in vivo models (e.g., rat pharmacokinetic trials) .

Q. How can molecular docking and dynamics simulations elucidate the compound’s mechanism of action against specific enzyme targets?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with conserved ATP-binding pockets (e.g., kinases) based on structural homology to known sulfonamide targets .
  • Docking Workflow :
  • Prepare protein structure (PDB: 2JDO) using AutoDock Vina.
  • Define the binding site around catalytic residues (e.g., Lys68, Asp184 in kinase targets).
  • Score poses using MM-GBSA to rank binding affinities .
  • MD Simulations : GROMACS-based 100-ns simulations assess stability of ligand-receptor interactions (e.g., hydrogen bonds with pyridazine N-atoms) .

Data Contradiction Analysis

Q. Why do studies report divergent results on the compound’s selectivity for COX-2 vs. COX-1 isoforms?

  • Methodological Answer :
  • Assay Conditions : Differences in enzyme source (e.g., human recombinant vs. murine COX-2) and substrate (arachidonic acid concentration) significantly alter IC₅₀ values .
  • Structural Insights : Crystallographic data show that 3,4,5-trimethylpyrazole sterically clashes with COX-1’s smaller active site, explaining selectivity .
  • Validation : Repeat assays with isoform-specific inhibitors (e.g., celecoxib for COX-2) to confirm target engagement .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。